

N-Butylbenzylamine: A Versatile Intermediate in Industrial Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Butylbenzylamine**

Cat. No.: **B105509**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Butylbenzylamine ($C_{11}H_{17}N$) is a secondary amine that serves as a crucial building block in a variety of industrial applications. Its unique molecular structure, featuring both a butyl group and a benzyl group attached to a nitrogen atom, imparts a balance of lipophilicity and reactivity that makes it a valuable intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. This technical guide provides a comprehensive overview of the core industrial applications of **N-Butylbenzylamine**, supported by quantitative data, detailed experimental protocols, and visualizations of synthetic pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **N-Butylbenzylamine** is essential for its effective application in industrial processes. Key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₇ N	[1]
Molecular Weight	163.26 g/mol	[1]
CAS Number	2403-22-7	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	87-89 °C at 3 mmHg	[3]
Density	0.911 g/mL at 25 °C	[3]
Solubility	Soluble in organic solvents, limited solubility in water	[2]
Refractive Index	1.502 (20 °C, D)	[3]

Core Industrial Applications

N-Butylbenzylamine's utility stems from its role as a versatile chemical intermediate. Its applications span several key industrial sectors.

Pharmaceutical Intermediate

While direct use of **N-Butylbenzylamine** as a therapeutic agent is not common, it serves as a valuable precursor in the synthesis of more complex pharmaceutical molecules. The introduction of the N-butylbenzyl group can modulate the pharmacological properties of a target compound. Benzylamine and its derivatives are known to be integral components in a variety of active pharmaceutical ingredients (APIs).

Agrochemical Synthesis

N-Butylbenzylamine is utilized as an intermediate in the production of certain agrochemicals. For instance, tertiary amines derived from **N-Butylbenzylamine** can be converted into quaternary ammonium compounds, which may exhibit herbicidal or pesticidal properties. The structural features of **N-Butylbenzylamine** can contribute to the overall efficacy and spectrum of activity of the final agrochemical product. One notable application is in the synthesis of miticides, where similar benzylamine structures are key intermediates.[4]

Synthesis of Quaternary Ammonium Compounds

A significant industrial application of **N-Butylbenzylamine** is in the synthesis of quaternary ammonium compounds (QACs). These compounds are produced by the reaction of **N-Butylbenzylamine** with an alkyl halide. QACs have a broad range of applications, including:

- Antimicrobial Agents and Biocides: The resulting QACs, such as N-benzyl-N-butyl-N,N-dimethylammonium chloride, are effective disinfectants and sanitizers used in various formulations.[5][6]
- Corrosion Inhibitors: QACs derived from **N-Butylbenzylamine** can form a protective film on metal surfaces, thereby inhibiting corrosion, particularly in acidic environments encountered in the oil and gas industry.[7][8]
- Phase Transfer Catalysts: The amphipathic nature of some QACs allows them to be used as phase transfer catalysts, facilitating reactions between reactants in immiscible phases.

Intermediate for Specialty Chemicals

N-Butylbenzylamine is a building block for a variety of other specialty chemicals:

- Urease Inhibitors: It is used as a reagent in the synthesis of bacterial urease inhibitors.
- Biosurfactants: It serves as a precursor for certain antimicrobial biosurfactants.
- Catalyst Ligands: Due to the presence of a nitrogen atom with a lone pair of electrons, **N-Butylbenzylamine** and its derivatives can act as ligands in coordination chemistry, potentially forming catalysts for various organic transformations.[2]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **N-Butylbenzylamine** and its subsequent conversion to a quaternary ammonium compound.

Synthesis of N-Butylbenzylamine via N-Alkylation

This protocol describes a general method for the N-alkylation of a primary amine (n-butylamine) with an alkyl halide (benzyl chloride).

Materials:

- n-Butylamine
- Benzyl chloride
- Sodium carbonate (Na_2CO_3)
- Acetonitrile (CH_3CN)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-butylamine (1.2 equivalents) and sodium carbonate (2.0 equivalents) in acetonitrile.
- Stir the mixture at room temperature for 15 minutes.
- Slowly add benzyl chloride (1.0 equivalent) to the reaction mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the acetonitrile.
- Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

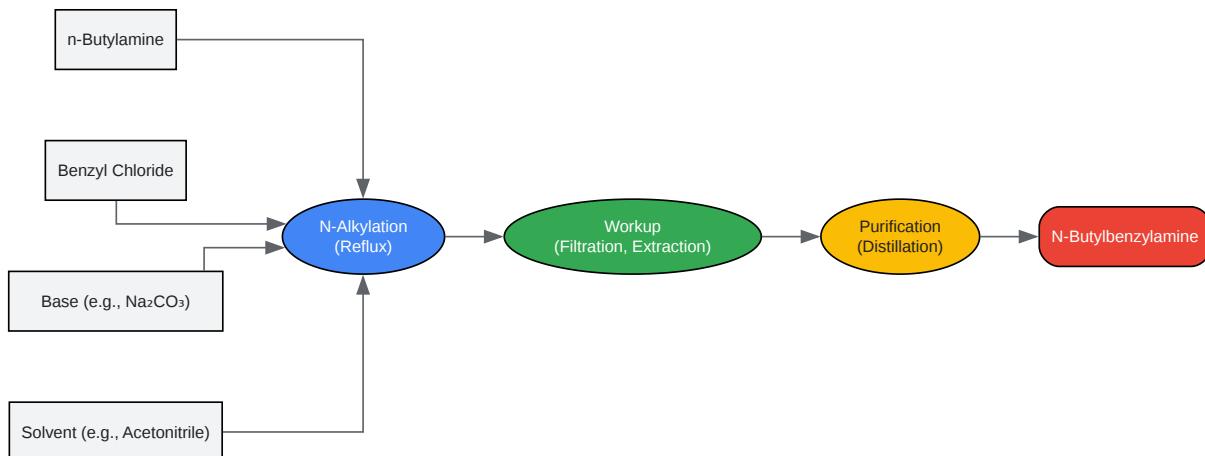
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **N-Butylbenzylamine**.
- Purify the crude product by vacuum distillation to yield pure **N-Butylbenzylamine**.[\[9\]](#)[\[10\]](#)

Synthesis of a Quaternary Ammonium Compound from **N-Butylbenzylamine**

This protocol outlines the quaternization of **N-Butylbenzylamine** with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt.

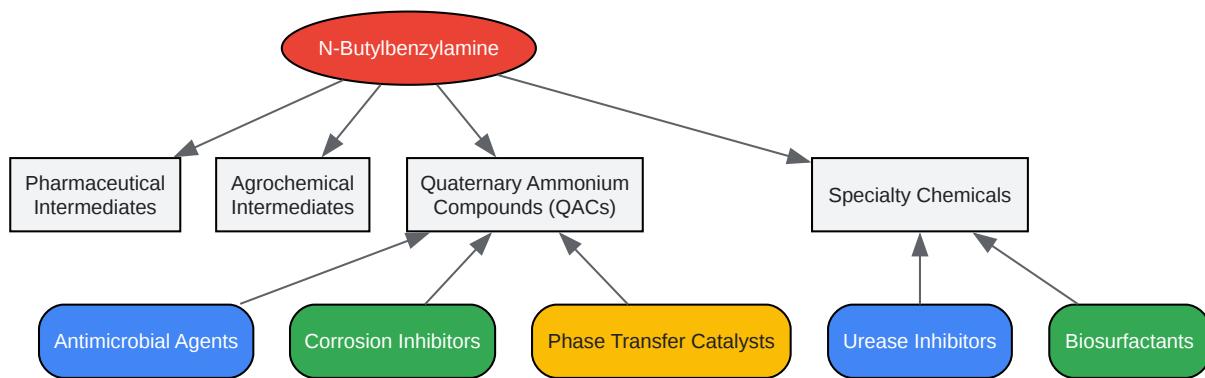
Materials:

- **N-Butylbenzylamine**
- Methyl iodide (CH_3I)
- Acetonitrile (CH_3CN)
- Diethyl ether


Procedure:

- In a round-bottom flask, dissolve **N-Butylbenzylamine** (1.0 equivalent) in acetonitrile.
- Cool the solution in an ice bath.
- Slowly add methyl iodide (1.1 equivalents) to the solution with stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the formation of a precipitate.
- If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure.
- Triturate the residue with diethyl ether to induce crystallization.

- Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the N-benzyl-N-butyl-N-methylanilinium iodide.[11][12]


Visualizing Synthetic Pathways and Applications

The following diagrams, generated using the DOT language, illustrate the synthesis of **N-Butylbenzylamine** and its subsequent applications.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-Butylbenzylamine**.

[Click to download full resolution via product page](#)

Caption: Industrial applications of **N-Butylbenzylamine**.

Conclusion

N-Butylbenzylamine is a chemical intermediate with a diverse and expanding range of industrial applications. Its utility as a precursor for quaternary ammonium compounds, which are valuable as antimicrobial agents and corrosion inhibitors, highlights its commercial significance. Furthermore, its role as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals underscores its importance in various sectors of the chemical industry. The straightforward synthetic routes to **N-Butylbenzylamine** and its derivatives make it an accessible and versatile tool for researchers and chemical manufacturers. As research continues to uncover new applications for its derivatives, the industrial relevance of **N-Butylbenzylamine** is poised to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Butylbenzylamine | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2403-22-7: N-Butylbenzylamine | CymitQuimica [cymitquimica.com]
- 3. N-Butylbenzylamine [webbook.nist.gov]
- 4. CN101607914A - Simple method for preparing to tert-butyl benzyl amine - Google Patents [patents.google.com]
- 5. Benzylidimethyltetradecylammonium chloride | C₂₃H₄₂N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN110156617B - Preparation method and application of corrosion inhibitor - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [N-Butylbenzylamine: A Versatile Intermediate in Industrial Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105509#potential-industrial-applications-of-n-butylbenzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com